![molecular formula C82H90N8O2S5 B12813299 2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12813299.png)
2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile is a highly complex organic compound. It features multiple functional groups and a large, intricate molecular structure, making it a subject of interest in advanced chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of various intermediates. Typical synthetic routes may include:
Formation of the indene core: This could involve cyclization reactions.
Introduction of the dicyanomethylidene group: This might be achieved through nucleophilic substitution or addition reactions.
Attachment of the ethylhexyl and undecyl groups: These steps could involve alkylation reactions.
Industrial Production Methods
Given the complexity of the compound, industrial production would require precise control over reaction conditions, including temperature, pressure, and the use of catalysts. The scalability of the synthesis would depend on the efficiency and yield of each step.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms or the indene core.
Reduction: Reduction reactions could target the dicyanomethylidene group or other electron-deficient sites.
Substitution: Various substitution reactions might occur, especially at the positions with alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
This compound could have various applications in scientific research, including:
Chemistry: As a model compound for studying complex organic reactions.
Biology: Potentially as a probe for biological systems due to its unique structure.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Possible use in materials science or as a precursor for advanced materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. Potential pathways might include:
Binding to specific proteins or enzymes: Affecting their activity.
Interacting with cellular membranes: Altering their properties.
Modulating signaling pathways: Influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Other indene derivatives: Such as indene itself or simpler indene-based compounds.
Dicyanomethylidene compounds: Including those with different core structures.
Sulfur-containing heterocycles: Like thiophenes or thiazoles.
Uniqueness
This compound’s uniqueness lies in its highly complex structure, which combines multiple functional groups and large alkyl chains. This complexity may confer unique properties and reactivity compared to simpler analogs.
Eigenschaften
Molekularformel |
C82H90N8O2S5 |
|---|---|
Molekulargewicht |
1380.0 g/mol |
IUPAC-Name |
2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C82H90N8O2S5/c1-7-13-17-19-21-23-25-27-29-41-59-63(43-61-65(53(45-83)46-84)55-37-31-33-39-57(55)75(61)91)93-81-73-79(95-77(59)81)67-69-70(88-97-87-69)68-72(71(67)89(73)49-51(11-5)35-15-9-3)90(50-52(12-6)36-16-10-4)74-80(68)96-78-60(42-30-28-26-24-22-20-18-14-8-2)64(94-82(74)78)44-62-66(54(47-85)48-86)56-38-32-34-40-58(56)76(62)92/h31-34,37-40,43-44,51-52H,7-30,35-36,41-42,49-50H2,1-6H3/b61-43-,62-44- |
InChI-Schlüssel |
AQGSDAUCGRTLKJ-ZANQYWCJSA-N |
Isomerische SMILES |
CCCCCCCCCCCC1=C(SC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)/C=C/9\C(=O)C1=CC=CC=C1C9=C(C#N)C#N)CC(CCCC)CC)CC(CCCC)CC)/C=C/1\C(=O)C2=CC=CC=C2C1=C(C#N)C#N |
Kanonische SMILES |
CCCCCCCCCCCC1=C(SC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)C=C9C(=C(C#N)C#N)C1=CC=CC=C1C9=O)CC(CC)CCCC)CC(CC)CCCC)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


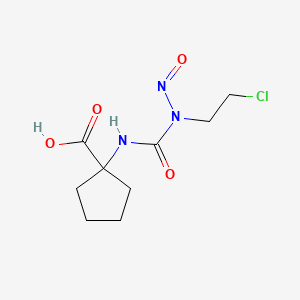


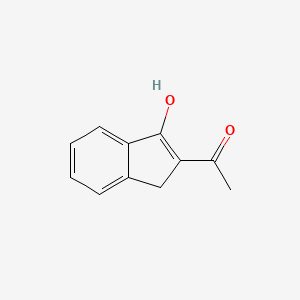
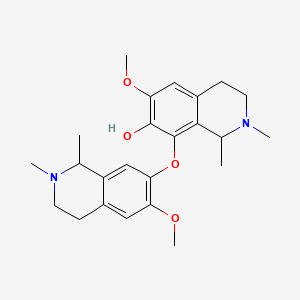
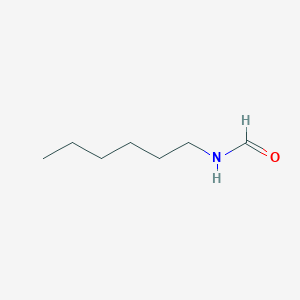

![4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B12813278.png)

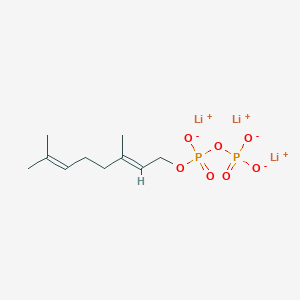
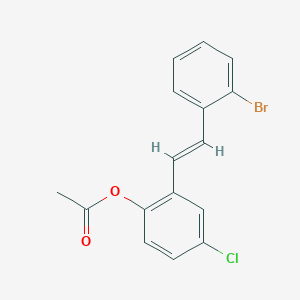


![2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid](/img/structure/B12813296.png)
